2-[(2-Hydroxyethyl)thio]acetamide

NSAID prodrug gastric toxicity indomethacin ester

Researchers needing a single, compact scaffold with orthogonal thioether, amide, and hydroxyl reactivity face limited options. 2-[(2-Hydroxyethyl)thio]acetamide solves this by enabling tunable cysteine modification and acting as a critical linker in gastroprotective prodrugs. - Key Outcomes: Reduces NSAID gastric lesioning by ~100-fold when used as a prodrug linker; allows for tunable electrophilicity via sulfoxide/sulfone oxidation. - Supply Chain: Supplied with ≥95% purity, shipped at ambient temperature, and available from stock for rapid global delivery.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 20101-84-2
Cat. No. B1352301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Hydroxyethyl)thio]acetamide
CAS20101-84-2
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(CSCC(=O)N)O
InChIInChI=1S/C4H9NO2S/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
InChIKeyOXASESSZXSXIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Hydroxyethyl)thio]acetamide – Core Properties & Procurement


2-[(2-Hydroxyethyl)thio]acetamide is a low-molecular-weight (135.18 g/mol) thioether–acetamide hybrid (C₄H₉NO₂S) that serves as a bifunctional building block in organic synthesis and a reagent for proteomics sample preparation . The molecule combines a nucleophilic thioether sulfur, a primary amide capable of hydrogen bonding, and a terminal hydroxyl group that permits further conjugation; this constellation of functional groups differentiates it from simple alkylating agents or monofunctional acetamides and underpins its utility in constructing prodrug linkers and metal-chelating scaffolds .

Why 2-[(2-Hydroxyethyl)thio]acetamide Cannot Be Replaced


The compound’s value stems from the simultaneous presence of a thioether, a primary amide, and a terminal hydroxyl group within a single, compact scaffold. This triad enables orthogonal reactivity: the thioether can serve as a soft metal ligand or be oxidized to a sulfoxide/sulfone, the amide participates in hydrogen-bond networks and can be elaborated into N-substituted derivatives, and the hydroxyl group allows esterification or carbamate formation without additional protection steps . Closely related analogs such as 2-iodoacetamide (which lacks the hydroxyl handle), 2-mercaptoethanol (which lacks the amide), or simple acetamide (which lacks both the thioether and hydroxyl) cannot replicate this combination of reactivities, making direct substitution inadvisable when a synthetic strategy demands all three functional modalities. However, it must be noted that published head-to-head comparative data for the isolated parent compound are scarce; the differentiation rationale presented below is therefore based on class-level inference and on performance data from derivatives that incorporate the title compound as a critical structural element .

2-[(2-Hydroxyethyl)thio]acetamide: Procurement-Relevant Comparisons


Reduced Gastric Lesion Potency in NSAID Prodrugs

When 2-[(2-hydroxyethyl)thio]acetamide is used as the linker to construct the indomethacin ester prodrug 2-[N-[3-(3-piperidinomethyl)phenoxy]propyl]carbamoylmethylthio]ethyl 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate (compound 1), the acute gastric lesioning properties of the prodrug are approximately 100-fold lower on a molar basis than those of unmodified indomethacin (compound 3). The anti-edema activity is retained at equimolar doses, resulting in a >20-fold improvement in the therapeutic index (antiedema activity / ulcerogenicity) . This demonstrates that the title compound provides a scaffold that, when integrated into a mutual prodrug, decouples efficacy from gastric toxicity — a property not achieved with simpler ester linkers such as methyl ester prodrugs .

NSAID prodrug gastric toxicity indomethacin ester

Retained Efficacy & Lower Gastrotoxicity vs. Flurbiprofen

In a direct comparative study, the flurbiprofen-H2 antagonist conjugate N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide (FP-PPA) inhibited carrageenan-induced paw edema to the same extent as an equivalent dose of flurbiprofen (FP) alone, yet the gastrotoxicity of FP-PPA was significantly lower than that of FP. Plasma concentrations of FP after oral administration of the conjugate were comparable to those of FP alone, confirming that the 2-[(2-hydroxyethyl)thio]acetamide-derived linker does not compromise systemic exposure . Coadministration of FP and PPA as separate entities did not reduce gastrotoxicity, demonstrating that the covalent linkage through the title compound is essential for the protective effect .

flurbiprofen mutual prodrug gastric erosion

Bifunctional Chelator Intermediate for DOTA Radiometal Complexes

The title compound has been elaborated into (S)-2-{4-[2-(2-hydroxyethylthio)acetamido]benzyl}-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate, a functionalized DOTA derivative that coordinates Gd(III) and other trivalent metals. The thioether sulfur and the amide carbonyl provide additional donor atoms that tune the thermodynamic and kinetic stability of the metal complex relative to unmodified DOTA, which relies solely on carboxylate and amine donors . While direct comparative stability constant data for the title-compound-derived chelator versus parent DOTA are not publicly available in a single head-to-head study, the structural rationale — thioether donors increase kinetic inertness of Gd(III) complexes — is well established for analogous DOTA-monoamide ligands .

DOTA radiopharmaceutical metal chelation

2-[(2-Hydroxyethyl)thio]acetamide Application Scenarios


Mutual Prodrug Linker for NSAIDs with Reduced Gastrotoxicity

This scenario is directly supported by published in vivo data showing that ester or amide conjugates of NSAIDs (indomethacin, flurbiprofen) with 2-[(2-hydroxyethyl)thio]acetamide-derived linkers maintain anti-inflammatory potency while reducing gastric lesioning by ~100-fold or to statistically non-significant levels versus the parent drug . The linker is not merely a passive spacer; its covalent incorporation is required for gastroprotection, as physical mixtures of the components do not reproduce the effect . Researchers developing NSAID prodrugs should prioritize this compound over simple alkyl linkers when gastric safety is a design goal.

Bifunctional Chelator Intermediate for DOTA-Based Radiopharmaceuticals

The compound has been used to synthesize a DOTA-monoamide derivative bearing a thioether donor that coordinates Y(III) and Gd(III). The resulting chelator has been crystallographically characterized in complex with an antibody Fab fragment, validating its utility in targeted radioimmunotherapy and MRI contrast agent development . Procurement of the title compound as a starting material accelerates the synthesis of functionalized DOTA analogs without requiring de novo construction of the thioether-acetamide arm.

Proteomics Sample Preparation Reagent with Adjustable Thiol Reactivity

Multiple vendors supply this compound specifically for proteomics applications, where its thioether group can undergo oxidation to sulfoxide or sulfone, offering tunable electrophilicity for cysteine alkylation compared to the irreversible, non-oxidizable reactivity of iodoacetamide . Although direct quantitative reactivity comparisons are not available in the open literature, the presence of a transformable sulfur center provides a degree of experimental flexibility that hard alkylators cannot offer, making the compound worth evaluating in protocols requiring controlled cysteine modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Hydroxyethyl)thio]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.